Home > Products > Screening Compounds P107834 > 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine
3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine - 1502933-87-0

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine

Catalog Number: EVT-1721858
CAS Number: 1502933-87-0
Molecular Formula: C8H9N5
Molecular Weight: 175.19 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Racemic N-methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound was synthesized through a cycloaddition reaction followed by N-methylation. [] Its structure features a tetrahydrofuran ring linked to the pyrazole nitrogen, differentiating it from the target compound. []

(R)-N-Methyl-4-[2-(methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound is the enantiomer of the previously mentioned racemic compound, isolated via chiral chromatography. [] It features an R configuration at the substituted tetrahydrofuranyl ring. []
  • Relevance: Like its racemic counterpart, this compound exhibits the same core pyrimidine-pyrazole structure with the 5-amine group as the target compound. It shares the same structural difference with the target compound, having a 2-methylsulfanyl group on the pyrimidine and a tetrahydrofuran-3-yl substituent on the pyrazole N1. []

(R)-4-[2-(Methylsulfanyl)pyrimidin-4-yl]-1-(tetrahydrofuran-3-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound serves as a precursor to the N-methylated (R)-enantiomer, obtained through reaction with (tetrahydrofuran-3-yl)hydrazine dihydrochloride. [] This precursor lacks the N-methyl group on the pyrazole ring. []

3-Methyl-1-(5-methyl-1,3-benzoxazol-2-yl)-1H-pyrazol-5-amine derivatives

  • Compound Description: This series of compounds, explored for their antitumor and antibacterial activities, replaces the pyrimidine ring of the target compound with a 5-methyl-1,3-benzoxazole moiety. []
  • Relevance: These derivatives retain the 3-methyl-1H-pyrazol-5-amine core of the target compound but introduce a different heterocyclic system at the N1 position. This substitution influences the compound's overall properties and potential biological activities compared to 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine. []

3-Phenyl-1-(thieno[2,3-d]pyrimidin-4-yl)-1H-pyrazol-5-amine

  • Compound Description: This compound, used in the synthesis of a chromeno[4,3-d]pyrazolo[3,4-b]pyridinone derivative, features a thieno[2,3-d]pyrimidine ring linked to the pyrazole. [] Unlike the target compound, it possesses a phenyl group at the 3-position of the pyrazole ring. []
  • Relevance: This compound showcases the versatility of the pyrazole-5-amine core, demonstrating its ability to incorporate various heterocyclic systems. The presence of the thieno[2,3-d]pyrimidine and the 3-phenyl substituent on the pyrazole ring distinguishes it from 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine, potentially leading to different chemical and biological properties. []
Overview

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the class of pyrazoles, which are characterized by a five-membered ring containing two nitrogen atoms. This compound features a methyl group at the 3-position and a pyrimidine moiety at the 1-position of the pyrazole ring. It has garnered attention in various fields of scientific research, particularly in medicinal chemistry, due to its potential biological activities.

Source and Classification

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine can be synthesized from various precursor compounds through cyclocondensation reactions. It is classified as an organic compound, specifically a pyrazole derivative, which is often explored for its pharmacological properties, including anticancer and antimicrobial activities.

Synthesis Analysis

Methods and Technical Details

The synthesis of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine typically involves cyclocondensation reactions between pyrimidine derivatives and hydrazine derivatives. One common synthetic route includes:

  1. Reaction Setup: The reaction is typically performed by mixing 4-chloropyrimidine with 3-methyl-1H-pyrazol-5-amine.
  2. Conditions: The mixture is refluxed in a polar solvent such as dimethylformamide (DMF) in the presence of a base like potassium carbonate.
  3. Temperature Control: Elevated temperatures are maintained to facilitate the formation of the desired product.
  4. Isolation: After the reaction completion, the product can be isolated through filtration and purification techniques such as recrystallization.

Industrial production may utilize similar methods but optimized for higher yields and purity through continuous flow reactors and automated systems to ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine can undergo several chemical reactions:

  1. Oxidation: The compound can be oxidized using agents such as hydrogen peroxide or potassium permanganate, leading to hydroxylated derivatives.
  2. Reduction: Reduction can be performed using sodium borohydride or lithium aluminum hydride, yielding reduced amine derivatives.
  3. Substitution Reactions: Nucleophilic substitution can occur where the amino group is replaced by other nucleophiles under basic conditions.

Common Reagents and Conditions

Reaction TypeReagents UsedConditions
OxidationHydrogen peroxide, potassium permanganateAcetic acid or water
ReductionSodium borohydride, lithium aluminum hydrideEthanol or tetrahydrofuran
SubstitutionAlkyl halides, acyl chloridesBase (e.g., triethylamine)
Mechanism of Action

Process and Data

The primary mechanism of action for 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine involves its interaction with Cyclin Dependent Kinase 2 (CDK2), a crucial enzyme in regulating the cell cycle.

  1. Target Interaction: The compound binds to CDK2, inhibiting its kinase activity.
  2. Biochemical Pathways: This inhibition disrupts normal cell cycle progression, leading to reduced cell proliferation and potentially inducing apoptosis.
  3. Pharmacokinetics: In silico studies indicate that this compound possesses favorable pharmacokinetic properties, enhancing its potential for therapeutic applications.
Physical and Chemical Properties Analysis

Physical Properties

The physical properties of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine include:

  • Appearance: Typically appears as a crystalline solid.
  • Solubility: Soluble in polar solvents such as dimethylformamide and dimethyl sulfoxide.

Chemical Properties

The chemical properties encompass reactivity with various reagents under different conditions, including oxidation, reduction, and substitution reactions as previously discussed.

Applications

Scientific Uses

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine has several applications in scientific research:

  1. Chemistry: Serves as a building block for synthesizing more complex heterocyclic compounds.
  2. Biology: Investigated for antimicrobial properties against various bacterial and fungal strains.
  3. Medicine: Explored for anticancer properties, particularly in targeting specific cancer cell lines.
  4. Industry: Utilized in developing new pharmaceuticals and agrochemicals due to its versatile reactivity .
Synthetic Methodologies for Pyrazolo-Pyrimidine Hybrid Systems

Multi-Step Synthesis Strategies for Derivatives

The construction of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine derivatives typically employs retrosynthetic analysis to deconstruct the hybrid system into pyrimidine and pyrazole precursors. A fundamental approach involves sequential nucleophilic substitution and cyclocondensation reactions [1]. Initially, 4-hydrazinylpyrimidine is prepared through nucleophilic aromatic substitution (SNAr) between hydrazine and 4-chloropyrimidine. This intermediate undergoes Knorr-type cyclization with ethyl acetoacetate to form the pyrazole ring, where the β-ketoester provides the C4-C5 fragment and the nucleophilic nitrogen attacks the carbonyl carbon. The resulting ethyl 3-methyl-5-aminopyrazole-4-carboxylate is then hydrolyzed and decarboxylated to yield the target amine [4].

Critical regiochemical control is achieved through:

  • Protecting group strategies: N-Boc protection of the pyrimidine nitrogen prevents unwanted quaternization during cyclization
  • Temperature modulation: Staged heating (0°C → 80°C) during cyclization suppresses bis-adduct formation
  • Catalytic enhancement: Rhodium-catalyzed C-H activation enables direct coupling of pre-formed pyrazoles with pyrimidine halides, exemplified by [RhCl(coe)₂]/PCy₃ systems that facilitate arylation at C1 of 3-methyl-5-aminopyrazole (yields: 70-85%) [4] [8].

Table 1: Multi-Step Synthesis Approaches

SequenceKey IntermediateYield (%)Regioselectivity Control
SNAr → Knorr cyclization4-Hydrazinylpyrimidine60-75Temperature gradient
Pyrazole pre-formation → C-H arylation3-Methyl-1H-pyrazol-5-amine70-85[RhCl(coe)₂]/PCy₃ catalysis
Reductive amination → Cyclizationβ-Enaminonitrile65-78Borane-dimethylsulfide complex

Microwave-Assisted Condensation Reactions

Microwave irradiation significantly accelerates pyrazole ring formation in the synthesis of 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine, reducing reaction times from hours to minutes while improving yields by 15-30% compared to conventional heating . The dielectric heating effect enables rapid kinetic control over regiochemistry by minimizing thermal decomposition pathways. Key parameters include:

  • Power optimization: 150-300 W range prevents decomposition of aminopyrazole intermediates
  • Solvent selection: Ethanol/water mixtures (4:1) enhance molecular dipole rotation while maintaining solubility
  • Time reduction: Condensation completes in 5-15 minutes versus 6-12 hours conventionally

A representative protocol involves irradiating a mixture of ethyl acetoacetate (1.30g, 10mmol), hydrazine hydrate (1.00mL), 4-aminopyrimidine (10mmol), and malononitrile in ethanol with triethylamine catalyst (5 drops) at 150W for 12 minutes, yielding 82% of the target compound after crystallization [6]. The microwave approach demonstrates exceptional compatibility with:

  • Electron-deficient pyrimidines (bearing -CN, -NO₂ groups)
  • Acid-sensitive protecting groups (THP, trityl)
  • Sterically hindered substrates (2,6-disubstituted pyrimidines)

Table 2: Microwave Optimization Parameters

Power (W)Time (min)Solvent SystemYield (%)Byproduct Formation
10030Ethanol658% dimer
15012Ethanol/water (4:1)82<2%
2008DMF785% dehydration product
3005Acetonitrile7012% decomposition

Reductive Amination Techniques

In-situ reductive amination enables direct functionalization of the 5-amino group in 3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine derivatives, bypassing protection/deprotection sequences. Sodium cyanoborohydride (NaBH₃CN) in methanol/acetic acid (95:5) at 0-5°C selectively reduces iminium intermediates formed from aldehyde condensation while preserving the pyrimidine N-atoms [6]. Critical advances include:

  • Chemoselective reducing agents: Zn(BH₄)₂ in THF preferentially reduces aliphatic imines over aromatic pyrimidine systems
  • Lewis acid activation: BF₃·OEt₂ coordinates with pyrimidine nitrogen, preventing competitive reduction while catalyzing imine formation
  • Tandem deprotection-amination: Catalytic hydrogenation (Pd/C, H₂) simultaneously removes N-Cbz groups and reduces imines

For sterically hindered ketones, Leuckart-Wallach-type reactions with ammonium formate generate formylamine derivatives without external reductants. This approach achieves 85-92% yields for N-alkylated products while maintaining the integrity of the pyrazole-pyrimidine core. When applied to carbohydrate conjugation, reductive amination with aldoses yields glycosylated derivatives essential for nucleoside analog development [10].

Solvent-Free and Green Chemistry Approaches

Solvent-free methodologies significantly enhance atom economy in constructing the pyrazole-pyrimidine linkage. Mechanochemical grinding of 5-amino-3-methylpyrazole and 4-chloropyrimidine with potassium carbonate as base yields 78-85% product within 30 minutes without solvent [6]. Similarly, ionic liquid-mediated reactions employ [BMIM]BF₄ as recyclable media (5 cycles, <8% efficiency loss), facilitating nucleophilic substitution at C4 of pyrimidine via activation of the chloride leaving group [7].

Electrochemical C-H functionalization represents a breakthrough for N-heterocyclic coupling. Using copper catalysis under constant potential (1.2V vs SCE), 3-methyl-1H-pyrazol-5-amine undergoes direct coupling with pyrimidine at C4 position without pre-halogenation. The electrochemical cell configuration (Pt anode, Cu cathode) with LiClO₄ electrolyte achieves 75% yield with excellent regioselectivity [4] [8]. Environmental metrics demonstrate advantages:

  • E-factor reduction: 0.32 vs 8.7 for traditional SNAr routes
  • PMI improvement: 2.1 versus 12.4 (process mass intensity)
  • Energy consumption: 48 kJ/mol vs 310 kJ/mol for thermal methods

Table 3: Green Synthesis Metrics Comparison

MethodE-FactorPMIEnergy (kJ/mol)Carbon Efficiency (%)
Solvent-free grinding0.853.23588
Ionic liquid ([BMIM]BF₄)1.24.16882
Electrochemical0.322.14892
Traditional SNAr8.712.431045

Compounds Mentioned:

  • 3-Methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine
  • 4-Hydrazinylpyrimidine
  • Ethyl acetoacetate
  • 4-Chloropyrimidine
  • 3-Methyl-1H-pyrazol-5-amine
  • Sodium cyanoborohydride (NaBH₃CN)
  • Ammonium formate
  • 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄)

Properties

CAS Number

1502933-87-0

Product Name

3-methyl-1-(pyrimidin-4-yl)-1H-pyrazol-5-amine

IUPAC Name

5-methyl-2-pyrimidin-4-ylpyrazol-3-amine

Molecular Formula

C8H9N5

Molecular Weight

175.19 g/mol

InChI

InChI=1S/C8H9N5/c1-6-4-7(9)13(12-6)8-2-3-10-5-11-8/h2-5H,9H2,1H3

InChI Key

FMLYOIHQAGLTCF-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)N)C2=NC=NC=C2

Canonical SMILES

CC1=NN(C(=C1)N)C2=NC=NC=C2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.